molecular formula C12H15N3O3 B2592305 N-ethoxy-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-12-2

N-ethoxy-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2592305
CAS RN: 477855-12-2
M. Wt: 249.27
InChI Key: KKWQRWIRKJTAND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-ethoxy-6,7-dimethoxyquinazolin-4-amine” is a chemical compound with the molecular formula C12H15N3O3 . It is also known by other names such as “4-(ETHOXYAMINO)-6,7-DIMETHOXYQUINAZOLINE” and "4-Quinazolinamine, N-ethoxy-6,7-dimethoxy-" .


Molecular Structure Analysis

The molecular structure of “N-ethoxy-6,7-dimethoxyquinazolin-4-amine” consists of a quinazoline core, which is a bicyclic compound made up of two fused six-membered rings, one aromatic (benzene) and the other containing two nitrogen atoms (pyrimidine). The quinazoline core is substituted at the 4-position with an ethoxyamino group and at the 6 and 7 positions with methoxy groups .


Physical And Chemical Properties Analysis

“N-ethoxy-6,7-dimethoxyquinazolin-4-amine” has a molecular weight of 249.27 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Anticonvulsant Activity

N-ethoxy-6,7-dimethoxyquinazolin-4-amine derivatives have been synthesized and evaluated for their anticonvulsant activity against maximal electroshock (MES), subcutaneous pentylenetetrazole (sc PTZ), and intracerebroventricular (icv) AMPA-induced seizures in mice . Among all the synthesized compounds, one showed significant anticonvulsant activity against MES, sc PTZ, and AMPA-induced seizures .

Neurotoxicity Assessment

The acute neurotoxicity of N-ethoxy-6,7-dimethoxyquinazolin-4-amine derivatives was determined using the rotarod test . This test is used to assess the balance and coordination of rodents and is often used in research to evaluate the neurotoxic effects of potential therapeutic compounds .

Hepatotoxicity Assessment

The hepatotoxicity of N-ethoxy-6,7-dimethoxyquinazolin-4-amine derivatives was assessed by estimating the AST (alanine aminotransferase) and ALT (alanine aminotransferase) enzyme activity . These enzymes are markers of liver damage, and their levels can indicate the hepatotoxic effects of a compound .

Synthesis of Tyrosine Kinase Inhibitors

N-ethoxy-6,7-dimethoxyquinazolin-4-amine is used in the synthesis of tyrosine kinase inhibitors such as tandutinib, erlotinib, and gefitinib . These inhibitors are used in the treatment of various types of cancers .

Treatment of Non-Small-Cell Lung Cancer (NSCLC)

Tyrosine kinase inhibitors synthesized from N-ethoxy-6,7-dimethoxyquinazolin-4-amine, such as erlotinib and gefitinib, have been used for the treatment of non-small-cell lung cancer (NSCLC) .

Treatment of Myeloid Leukemia and Advanced Myelodysplasia

Tandutinib, a tyrosine kinase inhibitor synthesized from N-ethoxy-6,7-dimethoxyquinazolin-4-amine, is in phase II clinical trials for myeloid leukemia or advanced myelodysplasia .

Antiproliferative Efficacy in Colon Cancer Cells

N-ethoxy-6,7-dimethoxyquinazolin-4-amine has shown antiproliferative efficacy in colon cancer cells . This suggests its potential use in the treatment of colon cancer .

properties

IUPAC Name

N-ethoxy-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-4-18-15-12-8-5-10(16-2)11(17-3)6-9(8)13-7-14-12/h5-7H,4H2,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKWQRWIRKJTAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC1=NC=NC2=CC(=C(C=C21)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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